Vitamin K1 Hydroxide
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Overview
Description
Vitamin K1 is a fat-soluble vitamin essential for the synthesis of proteins involved in blood coagulation and bone metabolism . Vitamin K1 Hydroxide retains the core structure of Vitamin K1 but includes a hydroxyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1 Hydroxide typically involves the hydroxylation of Vitamin K1. This can be achieved through various chemical reactions, including:
Direct Hydroxylation: Using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Electrochemical Methods: Employing electrochemical cells to introduce hydroxyl groups onto the Vitamin K1 molecule.
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors where Vitamin K1 is subjected to controlled hydroxylation processes. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Vitamin K1 Hydroxide can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and applications .
Scientific Research Applications
Vitamin K1 Hydroxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its potential as an antioxidant.
Medicine: Investigated for its effects on blood coagulation and bone health.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals
Mechanism of Action
Vitamin K1 Hydroxide exerts its effects by participating in the carboxylation of glutamate residues in proteins, which is essential for their biological activity. This process involves the conversion of this compound to its epoxide form, which is then recycled back to the active form by the enzyme vitamin K epoxide reductase . The primary molecular targets include coagulation factors and bone matrix proteins .
Comparison with Similar Compounds
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound, essential for blood coagulation.
Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains, involved in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form with different biological activities.
Uniqueness
Vitamin K1 Hydroxide is unique due to the presence of the hydroxyl group, which can enhance its solubility and reactivity compared to other forms of Vitamin K. This modification can potentially lead to different biological effects and applications .
Properties
Molecular Formula |
C31H46O3 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[(E,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |
InChI Key |
JLLGIYCYBIMFNP-PGGNBPONSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
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